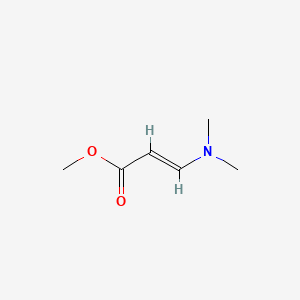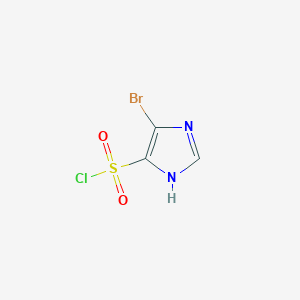
Bis(2,2-dimethylpropyl) butanedioate
Overview
Description
Bis(2,2-dimethylpropyl) butanedioate: is an organic compound with the molecular formula C₁₄H₂₆O₄ and a molecular weight of 258.35 g/mol It is a diester derived from butanedioic acid and 2,2-dimethylpropanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-dimethylpropyl) butanedioate typically involves the esterification of butanedioic acid with 2,2-dimethylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butanedioic acid+2×2,2-dimethylpropanolH₂SO₄Bis(2,2-dimethylpropyl) butanedioate+2×H₂O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess alcohol and removal of water by azeotropic distillation.
Chemical Reactions Analysis
Types of Reactions: Bis(2,2-dimethylpropyl) butanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield butanedioic acid and 2,2-dimethylpropanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst, such as sodium methoxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.
Transesterification: Sodium methoxide, methanol.
Major Products Formed:
Hydrolysis: Butanedioic acid and 2,2-dimethylpropanol.
Reduction: 1,4-Butanediol and 2,2-dimethylpropanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Bis(2,2-dimethylpropyl) butanedioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkages, which can be hydrolyzed under physiological conditions.
Mechanism of Action
The mechanism of action of bis(2,2-dimethylpropyl) butanedioate primarily involves its ester linkages. These linkages can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. The hydrolysis results in the release of butanedioic acid and 2,2-dimethylpropanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through these hydrolysis products and their subsequent interactions with cellular targets.
Comparison with Similar Compounds
- Bis(2,2-dimethylpropyl) cyclohexene-1,2-dicarboxylate
- Bis(2,2-dimethylpropyl) propyl phosphate
- Bis(2,2-dimethylpropyl) phenyl phosphite
Comparison: Bis(2,2-dimethylpropyl) butanedioate is unique due to its specific ester linkages and the presence of 2,2-dimethylpropanol moieties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes. Its structural properties also contribute to its potential use in drug delivery systems, where controlled hydrolysis is essential .
Properties
IUPAC Name |
bis(2,2-dimethylpropyl) butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-13(2,3)9-17-11(15)7-8-12(16)18-10-14(4,5)6/h7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMWFJSTYVOROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)CCC(=O)OCC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70710801 | |
| Record name | Bis(2,2-dimethylpropyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70710801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-20-2 | |
| Record name | Bis(2,2-dimethylpropyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70710801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, (R)-](/img/structure/B3318414.png)
![[(1R,3S,7R,9R)-8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B3318415.png)










